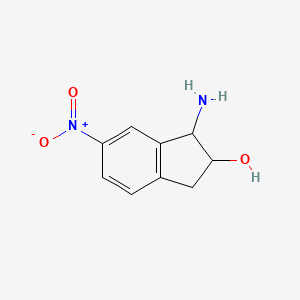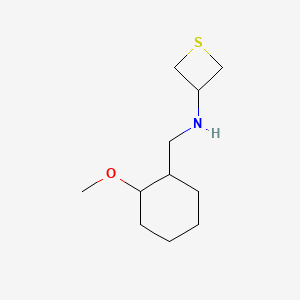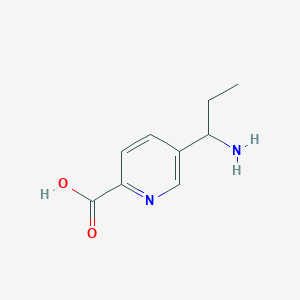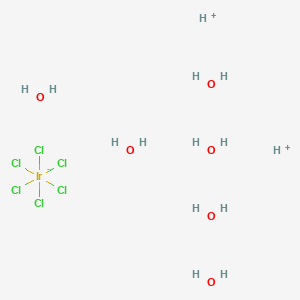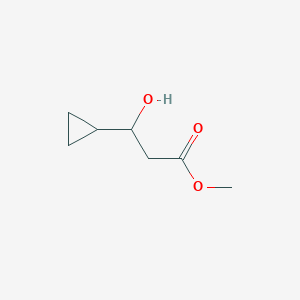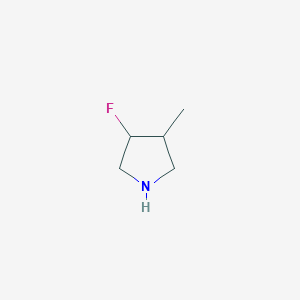
3-Fluoro-4-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methylpyrrolidine is a fluorinated heterocyclic compound with the molecular formula C5H10FN. It features a five-membered pyrrolidine ring substituted with a fluorine atom at the third position and a methyl group at the fourth position.
Preparation Methods
The synthesis of 3-Fluoro-4-methylpyrrolidine typically involves nucleophilic substitution reactions. One common method is the reaction of 4-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3-Fluoro-4-methylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield different derivatives, depending on the reagents and conditions used.
Addition Reactions: The presence of the fluorine atom makes the compound reactive towards electrophilic addition reactions, which can be utilized to introduce new functional groups.
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials, including fluorinated polymers and coatings, which benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylpyrrolidine in biological systems involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, altering their activity. For instance, it can inhibit certain enzymes by forming stable complexes with their active sites .
Comparison with Similar Compounds
3-Fluoro-4-methylpyrrolidine can be compared with other fluorinated pyrrolidines and pyridines:
3-Fluoro-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
4-Fluoro-3-methylpyrrolidine: A positional isomer with the fluorine and methyl groups swapped.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H10FN |
|---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
3-fluoro-4-methylpyrrolidine |
InChI |
InChI=1S/C5H10FN/c1-4-2-7-3-5(4)6/h4-5,7H,2-3H2,1H3 |
InChI Key |
HPCFSOFBKLAFII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12985261.png)
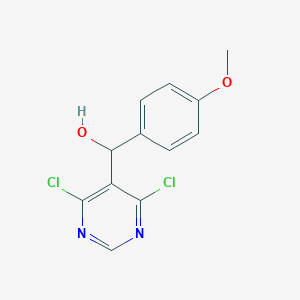
![Ethyl 6-formyl-2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12985276.png)

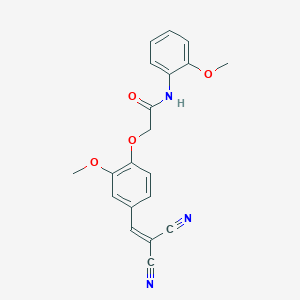
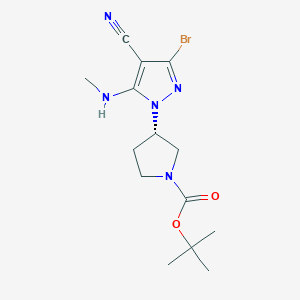

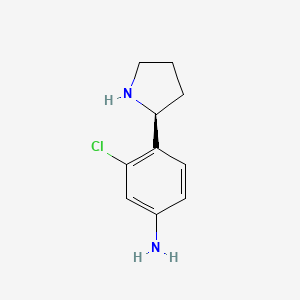
![5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12985309.png)
